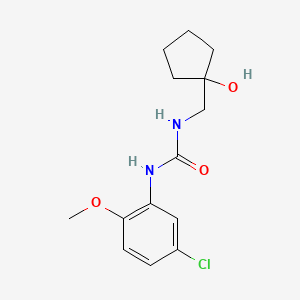
1-(5-氯-2-甲氧基苯基)-3-((1-羟基环戊基)甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of urea derivatives typically involves nucleophilic substitution, electrophilic substitution, and oxidation steps. A representative process for synthesizing a similar urea derivative, 1-cyclopentyl-3-(3-hydroxyphenyl)urea, includes two-step substitution and one-step oxidation, characterized by NMR, FT-IR, MS, and single-crystal X-ray diffraction techniques. The compound's structure was further optimized using Density Functional Theory (DFT), aligning closely with experimental data from X-ray diffraction, indicating the reliability of these methods for synthesizing and analyzing urea derivatives (Deng et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives reveals their intricate conformations and physicochemical properties. Techniques such as single-crystal X-ray diffraction and DFT are pivotal in understanding these molecules' spatial arrangements and electronic properties. For instance, the analysis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea showcases how DFT optimization can mirror the experimental crystal structure, providing insights into the molecule's stability and reactivity profiles (Deng et al., 2022).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including cyclocondensation and complexation, which can lead to the formation of novel heterocyclic compounds or alter their physicochemical properties. The synthesis of pyrimidinones from reactions with urea exemplifies the versatility of urea derivatives in forming new chemical structures (Bonacorso et al., 2003). Moreover, the complexation-induced unfolding of heterocyclic ureas into multiply hydrogen-bonded structures highlights the dynamic nature of these compounds under various conditions (Corbin et al., 2001).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility and crystallinity, are crucial for their potential applications. For example, compounds with high water solubility are desirable for pharmaceutical formulations, as seen in the synthesis of nucleosides showing potent inhibitory activities and excellent solubility, underscoring the importance of optimizing these properties in urea derivatives (Lin & Liu, 1985).
Chemical Properties Analysis
The chemical properties, including reactivity towards various functional groups and stability under different conditions, define the utility of urea derivatives. The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents illustrate the targeted chemical modifications that can enhance biological activity and specificity (Gaudreault et al., 1988). These chemical properties are pivotal for designing compounds with desired biological or physical characteristics.
科学研究应用
1. 心脏病学中的应用
1-(5-氯-2-甲氧基苯基)-3-((1-羟基环戊基)甲基)脲已被研究其在心脏病学中的潜在影响,特别是与心肌梗死相关。研究已经调查了它作为自由基清除剂的作用,检查了其对体内羟基自由基生成的影响以及其在减少心肌梗死面积方面的潜力。例如,Hashimoto等人(2001)探讨了相关化合物T-0970的减小梗死面积效应,突显了它在心脏健康中的重要性(Hashimoto et al., 2001)。
2. 抗菌和抗癌研究
这种化合物也是抗菌和抗癌研究的研究对象。V. Rani等人(2014)进行了一项研究,重点关注新型咪唑脲和含二氧磷杂环己烷的羧酰胺的合成、表征和抗菌评价,其中包括这种化合物的衍生物(V. Rani et al., 2014)。此外,Sana Mustafa等人(2014)研究了不对称的1,3-二取代脲,包括这种化合物,以评估它们的酶抑制和抗癌性能(Sana Mustafa et al., 2014)。
3. 腐蚀抑制
该化合物已在腐蚀抑制的背景下进行了研究。Bahrami和Hosseini(2012)研究了类似脲衍生物在预防盐酸溶液中的低碳钢腐蚀方面的影响,这是工业化学中的一个重要领域(Bahrami & Hosseini, 2012)。
4. 神经肽受体拮抗
在神经药理学中,这种脲化合物的衍生物已被评估为神经肽受体的拮抗剂。Fotsch等人(2001)的研究确定并优化了这一类化合物在体外对神经肽Y5受体的效力,表明在治疗神经系统疾病方面具有潜在应用(Fotsch et al., 2001)。
5. 光降解和水解研究
该化合物还被包括在与环境化学相关的研究中,特别是在水中杀虫剂的光降解和水解方面。Gatidou和Iatrou(2011)研究了类似取代脲在各种条件下的行为,为环境降解过程提供了见解(Gatidou & Iatrou, 2011)。
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-20-12-5-4-10(15)8-11(12)17-13(18)16-9-14(19)6-2-3-7-14/h4-5,8,19H,2-3,6-7,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFDGNNAMRUTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

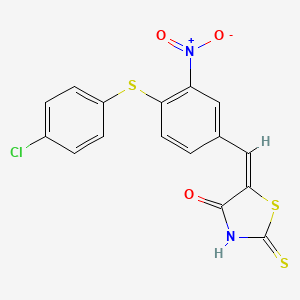
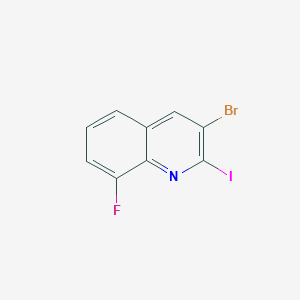
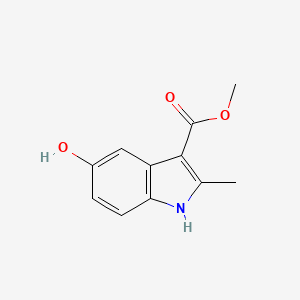
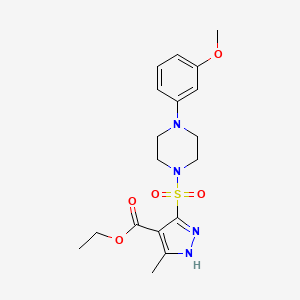
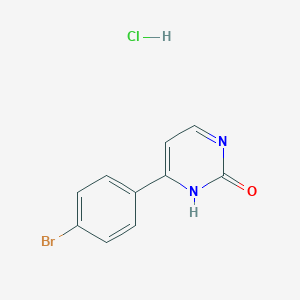
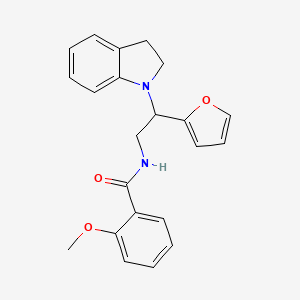
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)
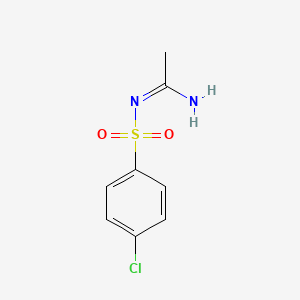
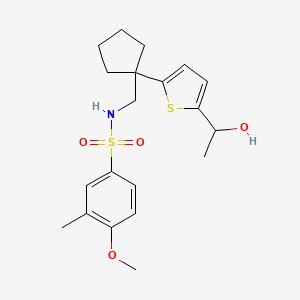
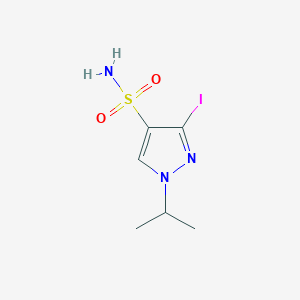
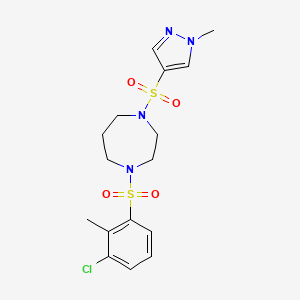
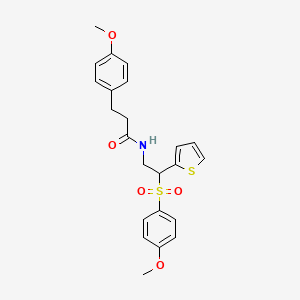
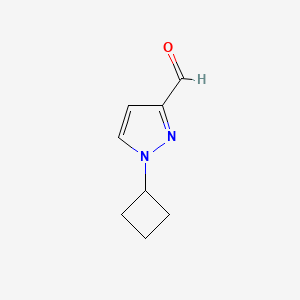
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)